N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide
CAS No.: 112308-00-6
Cat. No.: VC16747867
Molecular Formula: C16H16N2O2S
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112308-00-6 |
|---|---|
| Molecular Formula | C16H16N2O2S |
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | S-(N-benzoylanilino) N,N-dimethylcarbamothioate |
| Standard InChI | InChI=1S/C16H16N2O2S/c1-17(2)16(20)21-18(14-11-7-4-8-12-14)15(19)13-9-5-3-6-10-13/h3-12H,1-2H3 |
| Standard InChI Key | ZGXXDACFPQIPFH-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(=O)SN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
N-[(Dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide belongs to the class of N-substituted benzamides, which are widely studied for their bioactive potential. The compound’s structure comprises:
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A benzamide backbone (C₆H₅CONH–).
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A phenyl group (–C₆H₅) attached to the amide nitrogen.
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A dimethylcarbamoyl sulfanyl moiety (–SCON(CH₃)₂) substituted on the same nitrogen.
This substitution pattern introduces steric and electronic effects that influence reactivity, solubility, and biological activity. The dimethylcarbamoyl group enhances hydrophilicity, while the sulfanyl bridge may facilitate redox interactions or metal coordination .
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide can be inferred from analogous benzamide derivatives. A plausible route involves:
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Formation of the Benzamide Core:
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Introduction of the Sulfanyl Group:
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Carbamoylation:
Table 1: Hypothetical Synthetic Pathway
Structural Characterization
X-ray crystallography of related compounds, such as N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamide, reveals nonplanar conformations and intramolecular hydrogen bonding . For N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide, similar analyses would likely show:
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A twisted amide group due to steric hindrance from the dimethylcarbamoyl sulfanyl substituent.
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Weak intramolecular interactions between the sulfanyl sulfur and adjacent carbonyl oxygen .
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the dimethylcarbamoyl group .
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Stability: The sulfanyl-carbamoyl bond may hydrolyze under strongly acidic or basic conditions, necessitating storage in neutral, anhydrous environments .
Table 2: Predicted Physicochemical Data
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 316.42 g/mol | Calculated |
| LogP | 2.8 ± 0.3 | Estimation |
| pKa | 9.2 (amide NH) | Analogous compounds |
Challenges and Future Directions
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Synthetic Optimization: Improving yields in the thiolation step (Table 1, Step 2) remains a priority. Alternative reagents like phosphorus pentasulfide warrant exploration .
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Biological Screening: Prioritize in vitro assays against pain mediators (e.g., COX-2) and viral targets to validate hypothesized activities.
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Crystallographic Studies: Resolving the compound’s crystal structure would clarify conformational preferences and guide drug design .
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